N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide
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Overview
Description
N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide is a chemical compound that belongs to the class of indenyl derivatives This compound is characterized by the presence of a cyano group at the 5-position of the indene ring and a prop-2-enamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of suitable precursors, such as 2-iodochalcones, using palladium-catalyzed cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the Prop-2-enamide Group: The final step involves the reaction of the cyano-substituted indene with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indenyl derivatives.
Scientific Research Applications
N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with various biological activities.
Materials Science: Indenyl derivatives are used in the development of organic photovoltaic materials and other advanced materials.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the prop-2-enamide group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)acetamide
- N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)propionamide
- N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)butyramide
Uniqueness
N-(5-Cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-cyano-2,3-dihydro-1H-inden-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)15-12-6-10-4-3-9(8-14)5-11(10)7-12/h2-5,12H,1,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJQIHMNFUORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2=C(C1)C=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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